3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid
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Overview
Description
3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid is a useful research compound. Its molecular formula is C18H13N3O3S and its molecular weight is 351.38. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antitubercular Applications
The synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs, including derivatives with potential antibacterial and antitubercular activities, highlights the compound's relevance in developing agents against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008). This research underscores the compound's utility in addressing infectious diseases.
Antimicrobial Activity
Further research into pyridine derivatives reveals the compound's potential in antimicrobial applications. The synthesis of pyridine-3-carboxylic acids from amino substituted benzothiazoles, including their antimicrobial screening, indicates variable activity against bacterial and fungal strains, demonstrating the versatility of the compound's analogs in combating microbial infections (Patel, Agravat, & Shaikh, 2011).
Antiparasitic Properties
The compound's derivatives have been studied for their in vitro antiparasitic properties against parasites like Leishmania infantum and Trichomonas vaginalis, showing promising activity and minimal toxicity, which is crucial for developing new antiparasitic agents (Delmas et al., 2002).
Mechanism of Action
Target of Action
The primary target of the compound “3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid” is DprE1 , a key enzyme in the biosynthesis of arabinans in the cell wall of Mycobacterium tuberculosis . The compound has shown potent inhibitory activity against M. tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, and inhibits its function . This interaction disrupts the synthesis of arabinans, essential components of the mycobacterial cell wall, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the arabinan biosynthesis pathway in M. tuberculosis . Arabinans are crucial components of the mycobacterial cell wall and their disruption leads to the death of the bacteria .
Pharmacokinetics
The compound’s effectiveness againstM. tuberculosis suggests it has sufficient bioavailability to reach its target .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinans, leading to the death of the bacteria .
Properties
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c19-16-15(17-20-12-6-1-2-7-14(12)25-17)13(22)9-21(16)11-5-3-4-10(8-11)18(23)24/h1-8,19,22H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQQTQGPLLRUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=CC(=C2)C(=O)O)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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